

2-Thiophenecarbonitrile molecular structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Thiophenecarbonitrile*

Cat. No.: *B031525*

[Get Quote](#)

An In-depth Technical Guide to **2-Thiophenecarbonitrile**: Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry.^[1] Its unique molecular architecture, characterized by a five-membered thiophene ring substituted with a cyano group at the 2-position, imparts specific reactivity that is highly sought after.^[1] The electron-withdrawing nature of the nitrile group influences the electron density of the thiophene ring, making it a versatile building block for a wide array of chemical transformations.^{[1][2]} This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials such as liquid crystals and organic electronics.^{[1][3]} This guide provides a comprehensive overview of its molecular structure and key synthetic methodologies.

Molecular Structure and Properties

2-Thiophenecarbonitrile is a transparent, colorless to yellow liquid at room temperature.^{[1][4]} Its fundamental properties are summarized in the tables below, providing a quantitative look at its physical and spectroscopic characteristics.

Physicochemical Properties

Property	Value	Reference
CAS Number	1003-31-2	[1] [4]
Molecular Formula	C ₅ H ₃ NS	[4] [5] [6]
Molecular Weight	109.15 g/mol	[4] [5] [7] [8]
Appearance	Clear colorless to yellow liquid	[1] [4]
Density	1.172 g/mL at 25 °C	[1] [4] [7]
Boiling Point	192 °C	[1] [4] [7]
Refractive Index	n _{20/D} 1.563	[4] [7]
Flash Point	53 °C (127.4 °F) - closed cup	[7]
Water Solubility	Slightly miscible	[1] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-thiophenecarbonitrile**.

Spectroscopy	Key Features
¹ H NMR	The proton NMR spectrum provides information about the hydrogen atoms on the thiophene ring.
¹³ C NMR	The carbon NMR spectrum reveals the chemical environment of the carbon atoms in the molecule.
IR Spectroscopy	The infrared spectrum is characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2200-2260 cm ⁻¹ . [9] It also shows characteristic peaks for the aromatic C-H and C=C stretching of the thiophene ring. [9] [10]

Synthesis of 2-Thiophenecarbonitrile

The synthesis of **2-thiophenecarbonitrile** can be achieved through several established organic chemistry methodologies.^[1] Common strategies involve the cyanation of thiophene derivatives. Two prominent methods are detailed below.

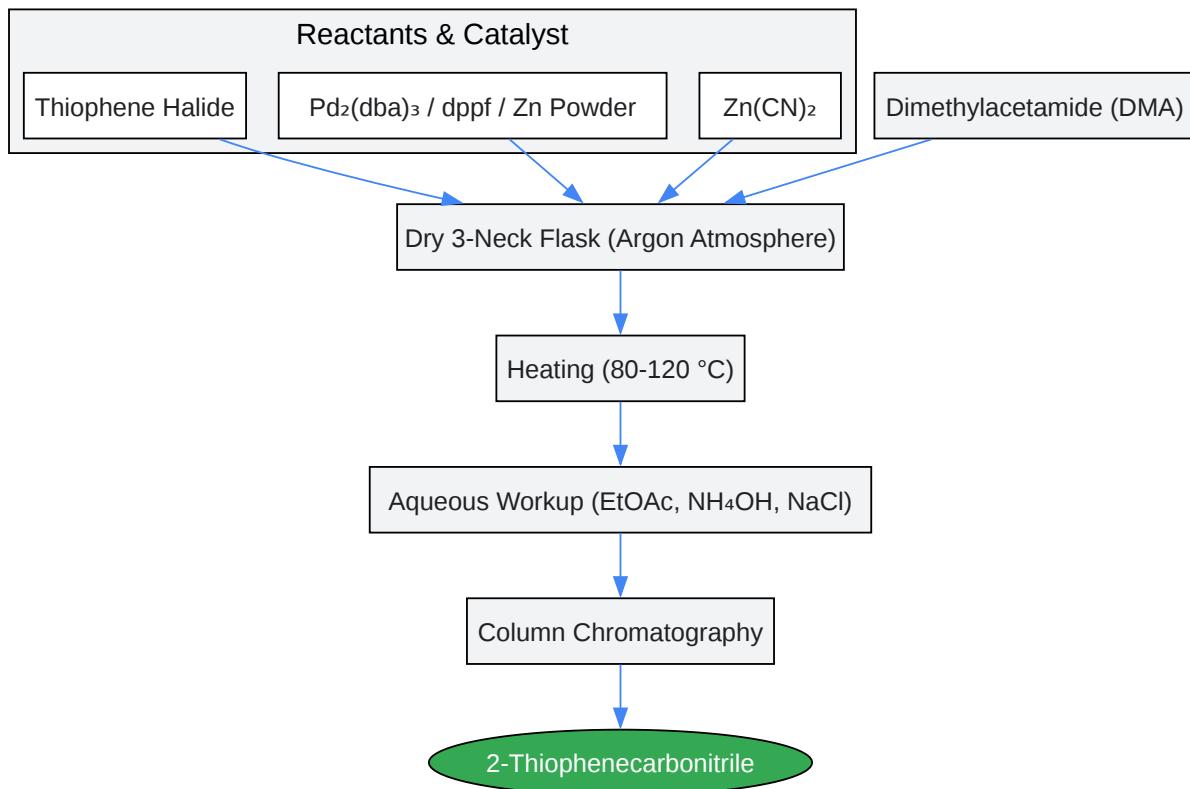
Palladium-Catalyzed Cyanation of Thiophene Halides

A highly efficient method for synthesizing thiophene nitriles is the palladium-catalyzed cyanation of thiophene halides. This approach offers a favorable alternative to classic copper-mediated cyanations, which often require high temperatures and present difficulties in product purification.^[11]

A general procedure for the palladium-catalyzed cyanation of a thiophene halide is as follows:
[11]

- **Reaction Setup:** In a dry 3-neck flask flushed with argon, combine the thiophene halide (e.g., 2-bromothiophene), tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 3 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 5.7 mol%), zinc powder (17 mol%), and zinc cyanide ($\text{Zn}(\text{CN})_2$, 0.86 mmol).
- **Solvent Addition:** Add dimethylacetamide (DMA) via syringe.
- **Reaction Conditions:** Stir the reaction mixture and heat to 80-120 °C under an argon atmosphere. The reaction progress is monitored by GC-MS until maximum conversion is achieved.
- **Workup:** Cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).
- **Extraction:** Wash the organic layer with aqueous ammonium hydroxide (NH_4OH) and saturated aqueous sodium chloride (NaCl).
- **Purification:** Dry the organic layer with sodium sulfate (Na_2SO_4), concentrate by rotary evaporation, and purify the residue by column chromatography on silica gel.

Palladium-Catalyzed Cyanation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Palladium-Catalyzed Cyanation.

Sandmeyer Reaction

The Sandmeyer reaction is a classic and versatile method for the synthesis of aryl nitriles from aryl diazonium salts.^[12] This reaction provides a pathway to introduce a cyano group onto an aromatic ring by diazotization of a primary amine followed by displacement with a cyanide nucleophile, catalyzed by copper(I) salts.^{[12][13]}

The synthesis of **2-thiophenecarbonitrile** from 2-aminothiophene via a Sandmeyer reaction involves two main steps:

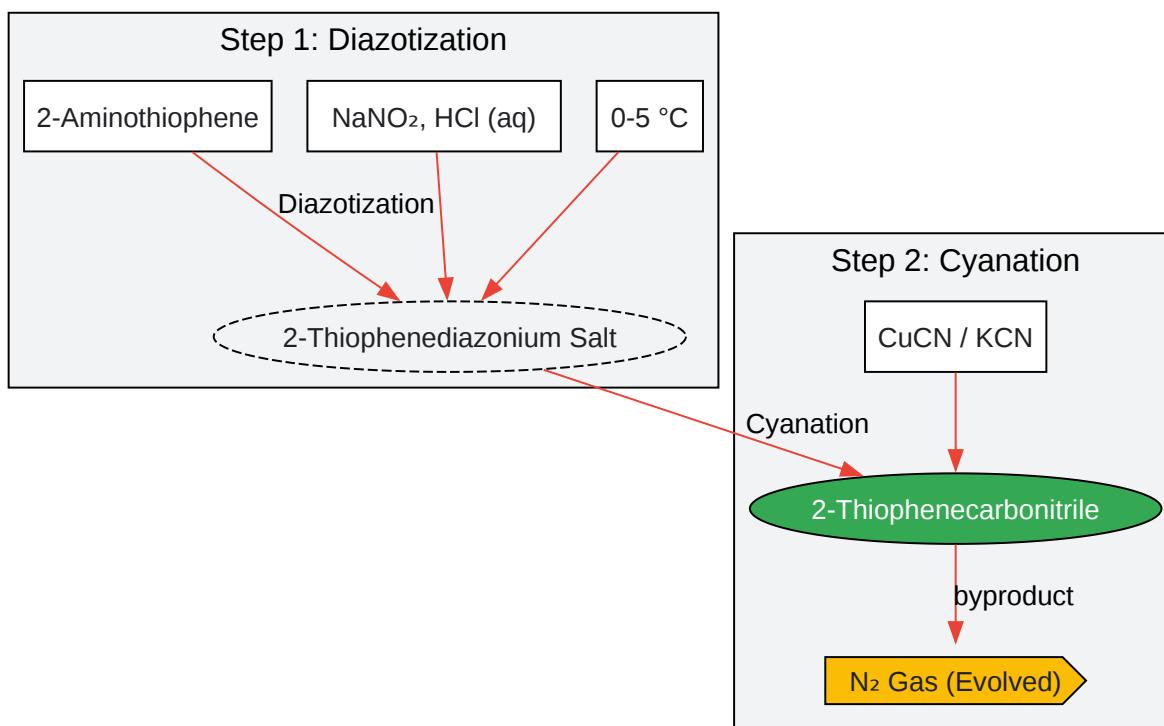
Step 1: Diazotization of 2-Aminothiophene

- Amine Solution: Dissolve 2-aminothiophene in an aqueous solution of a hydrohalic acid (e.g., HCl).
- Cooling: Cool the solution to 0-5 °C in an ice bath.
- Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) to the cooled amine solution while maintaining the low temperature. This generates the 2-thiophenediazonium salt *in situ*.

Step 2: Cyanation of the Diazonium Salt

- Catalyst Solution: Prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
- Addition: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
- Reaction: Nitrogen gas will evolve. The reaction is typically stirred at a controlled temperature until the evolution of gas ceases.
- Workup and Isolation: The reaction mixture is then typically neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
- Purification: The crude product is purified by distillation or chromatography to yield pure **2-thiophenecarbonitrile**.

Sandmeyer Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Pathway for **2-Thiophenecarbonitrile** Synthesis via Sandmeyer Reaction.

Conclusion

2-Thiophenecarbonitrile is a valuable heterocyclic compound with a well-defined molecular structure and a range of established synthetic routes. The palladium-catalyzed cyanation and the Sandmeyer reaction represent two robust methods for its preparation, each with its own advantages. A thorough understanding of its properties and synthesis is essential for chemists in research and industry who utilize this versatile intermediate for the development of novel molecules with diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. 2-Thiophenecarbonitrile | 1003-31-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-Thiophenecarbonitrile | CymitQuimica [cymitquimica.com]
- 7. 2-Thiophenecarbonitrile 99 1003-31-2 [sigmaaldrich.com]
- 8. 2-Thiophenecarbonitrile | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- To cite this document: BenchChem. [2-Thiophenecarbonitrile molecular structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031525#2-thiophenecarbonitrile-molecular-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com